N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H27N5O and its molecular weight is 329.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, including pyrrolopyrimidines and pyrimidinones, is a key area of research, with methodologies focusing on green and simple approaches for efficient synthesis. For example, a study reported a Cu-catalyzed method for synthesizing 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as a key intermediate, highlighting a green approach towards these derivatives (Wang et al., 2017).
Antimicrobial Activities : Compounds with pyrimidine and carboxamide moieties have been evaluated for their antimicrobial properties. For instance, new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and some exhibited pronounced antimicrobial properties, indicating the potential of these compounds in developing antimicrobial agents (Sirakanyan et al., 2021).
Anticancer and Anti-inflammatory Applications : Research into pyrazolopyrimidines derivatives has shown potential in anticancer and anti-inflammatory treatments. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the broad therapeutic potential of these compounds (Rahmouni et al., 2016).
DNA Interaction Studies : The interaction of polyamides, including pyrrole and imidazole carboxamides, with DNA has been explored to understand the binding specificity and design molecules that can regulate gene expression. For instance, peptides designed to bind in the minor groove of DNA at specific sequences highlight the potential of these compounds in targeted therapies (Wade et al., 1992).
Mechanism of Action
Target of Action
While the specific targets of this compound are not known, compounds containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Mode of Action
The pyrrole ring system is a common feature in many biologically active compounds, suggesting that it may interact with biological targets in a similar manner .
Result of Action
Compounds with a pyrrole ring system are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects .
Properties
IUPAC Name |
N-cyclopentyl-2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-12-13(2)19-11-20-17(12)22-7-14-9-23(10-15(14)8-22)18(24)21-16-5-3-4-6-16/h11,14-16H,3-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNDWGXDHJWYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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